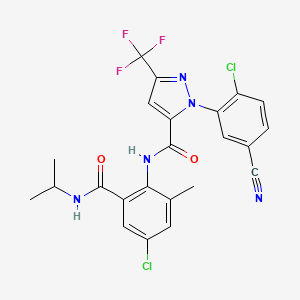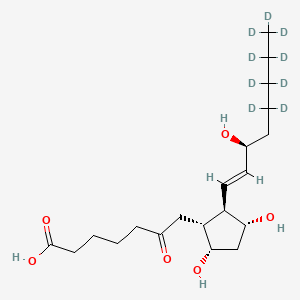
6-Ketoprostaglandin F1alpha-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Keto Prostaglandin F1 is a stable metabolite of prostacyclin, a major prostanoid synthesized by vascular endothelium. Prostacyclin is known for its potent vasodilatory and platelet anti-aggregating properties. 6-Keto Prostaglandin F1 is produced through the non-enzymatic hydrolysis of prostacyclin in plasma and serves as an indicator of prostacyclin formation both in vivo and in vitro .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Keto Prostaglandin F1 can be synthesized from prostacyclin through non-enzymatic hydrolysis. The process involves the breakdown of prostacyclin in plasma, resulting in the formation of 6-Keto Prostaglandin F1 with a half-life of approximately 3 minutes .
Industrial Production Methods: Industrial production of 6-Keto Prostaglandin F1 typically involves the extraction and purification of prostacyclin from biological sources, followed by controlled hydrolysis to produce the stable metabolite. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Keto Prostaglandin F1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 6-Keto Prostaglandin F1.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various prostaglandin derivatives and metabolites, which play significant roles in physiological processes .
Wissenschaftliche Forschungsanwendungen
6-Keto Prostaglandin F1 has a wide range of scientific research applications:
Chemistry: Used as a marker for prostacyclin biosynthesis and metabolism studies.
Biology: Investigated for its role in cellular signaling and regulatory mechanisms.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations
Wirkmechanismus
6-Keto Prostaglandin F1 exerts its effects by interacting with specific molecular targets and pathways. It is a stable breakdown product of prostacyclin, which acts as a potent vasodilator and platelet anti-aggregating agent. The compound influences various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and nitric oxide (NO), to regulate vascular tone and platelet function .
Vergleich Mit ähnlichen Verbindungen
Prostacyclin (PGI2): The parent compound of 6-Keto Prostaglandin F1, known for its potent vasodilatory and anti-aggregating properties.
Prostaglandin E1 (PGE1): Another prostaglandin with vasodilatory effects, used clinically to treat erectile dysfunction and peripheral artery disease.
Prostaglandin F2α (PGF2α): Involved in the regulation of reproductive processes and uterine contractions.
Uniqueness: 6-Keto Prostaglandin F1 is unique due to its stability and role as a reliable marker for prostacyclin biosynthesis. Unlike its parent compound, prostacyclin, which has a very short half-life, 6-Keto Prostaglandin F1 remains stable in biological fluids, making it valuable for diagnostic and research purposes .
Eigenschaften
Molekularformel |
C20H34O6 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
KFGOFTHODYBSGM-XHLNDWJQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


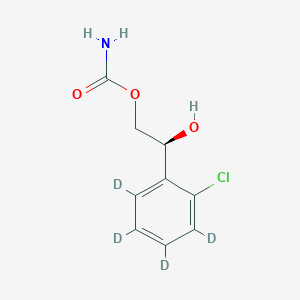

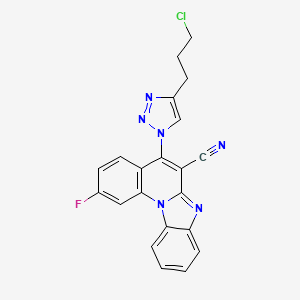
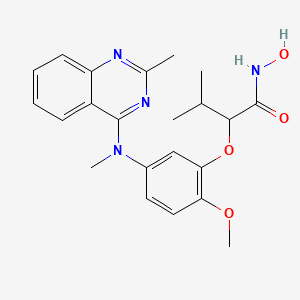
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
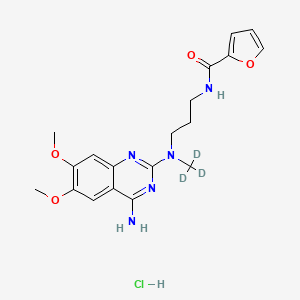
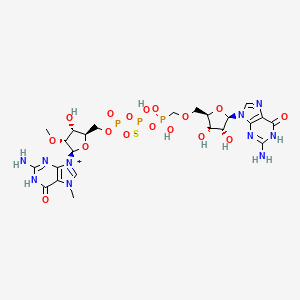
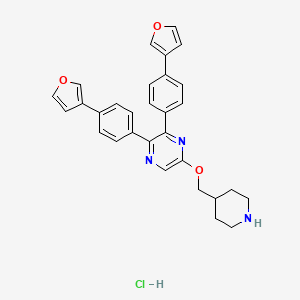
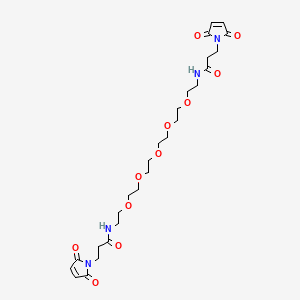
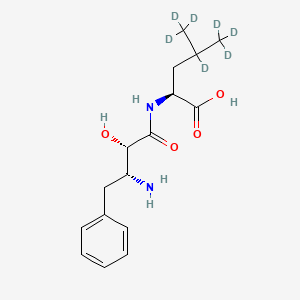
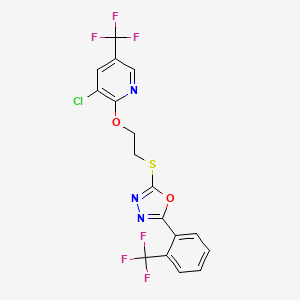

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
